6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Description
Properties
IUPAC Name |
6-ethyl-2,3,4,9-tetrahydrocarbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-2-9-6-7-12-11(8-9)10-4-3-5-13(16)14(10)15-12/h6-8,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDAJCCYTKYPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the Fischer indole synthesis method. This method includes the reaction of substituted phenylhydrazines with cyclohexanone . The reaction conditions often involve the use of acidic catalysts and elevated temperatures to facilitate the formation of the desired tetrahydrocarbazole structure .
Industrial Production Methods
the Fischer indole synthesis remains a fundamental approach for the large-scale production of tetrahydrocarbazole derivatives .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various functionalized tetrahydrocarbazoles and their derivatives .
Scientific Research Applications
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its notable applications include:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways . The compound’s biological activities are attributed to its ability to modulate enzyme activities, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar in structure but with a methyl group instead of an ethyl group.
2,3,4,9-tetrahydro-1H-carbazol-1-one: Lacks the ethyl substituent at the 6-position.
Uniqueness
6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of the ethyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets .
Biological Activity
6-Ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is a compound belonging to the carbazole family, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The chemical structure of this compound contributes significantly to its biological activity. The compound features a tetrahydrocarbazole backbone with an ethyl substituent at the sixth position. This specific substitution pattern enhances its lipophilicity and potential interactions with various biological targets.
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Anticancer Activity
- Mechanism : The compound exhibits anticancer properties by intercalating into DNA and inhibiting topoisomerase enzymes, leading to apoptosis in cancer cells.
- Case Study : In vitro studies have demonstrated that derivatives of tetrahydrocarbazole compounds can effectively reduce cell viability in various cancer cell lines, indicating their potential as chemotherapeutic agents.
2. Antimicrobial Activity
- Mechanism : It disrupts microbial cell membranes and inhibits essential enzymes necessary for microbial survival.
- Findings : Studies have shown that the compound possesses significant antibacterial and antifungal properties against a range of pathogens.
3. CRTH2 Receptor Antagonism
- Mechanism : this compound acts as an antagonist to the CRTH2 receptor, which is involved in allergic responses and inflammation .
- Application : This activity suggests its potential use in treating allergic conditions such as asthma and rhinitis.
The biological activities of this compound are attributed to its interaction with multiple molecular targets:
| Activity | Target/Pathway | Effect |
|---|---|---|
| Anticancer | DNA intercalation, topoisomerase inhibition | Induces apoptosis |
| Antimicrobial | Cell membrane disruption | Inhibits microbial growth |
| CRTH2 Antagonism | Inhibition of Th2 cell activation | Reduces allergic inflammation |
Pharmacological Studies
Recent pharmacological studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF7) showing IC50 values in the low micromolar range.
- In Vivo Models : Animal studies demonstrated reduced tumor growth in xenograft models treated with the compound compared to controls.
Q & A
Q. What are the standard synthetic pathways for 6-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, and how can reaction conditions be optimized for higher yields?
The synthesis of carbazole derivatives typically involves multi-step reactions, such as cyclization of hydrazones with cyclohexanones under acidic conditions. For example, refluxing a hydrazone derivative with acetic acid and hydrochloric acid (1:4 ratio) at 398–403 K for 2 hours has been used to synthesize analogous carbazolones . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometry. Post-reaction purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of substituents (e.g., ethyl and ketone groups). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves the three-dimensional conformation, including dihedral angles between aromatic and saturated rings . For example, analogous carbazolones exhibit non-planar carbazole units with dihedral angles <2° between fused rings .
Q. What solubility properties are expected for this compound, and how do they influence experimental design?
Carbazolones with alkyl substituents (e.g., methyl or ethyl) are typically insoluble in water but soluble in polar organic solvents like ethanol, acetone, or dimethylformamide (DMF) . Solubility data for the ethyl derivative can be extrapolated from 6-methyl analogs, where solubility in ethanol is ~50 mg/mL at 298 K . This informs solvent selection for biological assays or crystallization studies.
Q. What preliminary biological screening strategies are recommended for this compound?
Initial screening should focus on receptor-binding assays (e.g., serotonin or dopamine receptors) due to carbazole’s structural similarity to bioactive indole alkaloids . Computational docking studies using software like AutoDock Vina can prioritize targets. In vitro cytotoxicity assays (e.g., MTT on HEK-293 cells) assess safety profiles before advancing to in vivo models .
Advanced Research Questions
Q. How does the ethyl substituent influence the compound’s crystallographic packing and intermolecular interactions?
X-ray studies of related carbazolones reveal that alkyl groups (e.g., methyl or cyclohexyl) induce steric effects, altering crystal packing. For example, the 6-methyl derivative forms intermolecular C–H···π and N–H···S hydrogen bonds, creating R₂²(10) ring motifs . Ethyl groups may enhance hydrophobic interactions, potentially increasing melting points (e.g., 6-methyl analog: 468–470 K ). Synchrotron XRD is recommended for precise analysis .
Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, guiding derivatization for enhanced bioactivity . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and ligand-receptor binding kinetics .
Q. How stable is this compound under varying pH and thermal conditions, and what degradation pathways are observed?
Thermal gravimetric analysis (TGA) of 6-methyl carbazolone shows decomposition above 573 K . Hydrolytic stability can be tested via accelerated aging studies (pH 1–13, 310 K). Analogous compounds undergo keto-enol tautomerism in acidic media, forming hydrazones as degradation byproducts . HPLC-MS identifies degradation products .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
Discrepancies may arise from poor pharmacokinetics (e.g., low bioavailability). Solutions include:
- Prodrug design : Esterification of the ketone group to enhance membrane permeability .
- Metabolite profiling : LC-MS/MS identifies active metabolites in plasma .
- Formulation optimization : Nanoemulsions or liposomes improve solubility and targeting .
Methodological Considerations
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Systematic substitution at the ethyl or ketone positions is key. For example:
Q. What advanced spectroscopic techniques address challenges in characterizing tautomeric forms?
Variable-temperature NMR (VT-NMR) detects keto-enol tautomerism by monitoring chemical shift changes (e.g., δ ~160 ppm for carbonyl in DMSO-d₆) . Infrared spectroscopy (FTIR) identifies enol C=O stretching (~1650 cm⁻¹) versus keto forms (~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
